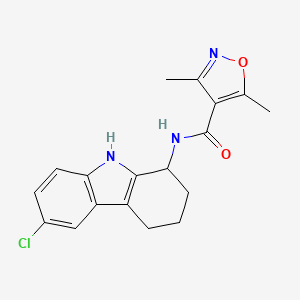![molecular formula C15H18N2O2S B15356095 N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B15356095.png)
N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methyl group at the 4-position, a phenyl group linked to the pyridine via a sulfonamide group, and a propane-1-sulfonamide moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-methylpyridin-3-yl boronic acid with 4-bromophenyl sulfonamide in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific solvents and catalysts to achieve the desired product.
化学反应分析
Types of Reactions: N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines.
Substitution: Generation of various substituted pyridine derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or analgesic agent. Research is ongoing to determine its efficacy and safety in clinical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism by which N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
5-Bromo-2-methylpyridin-3-amine
4-Methylpyridin-3-yl boronic acid
Uniqueness: N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide stands out due to its specific structural features, which confer unique chemical and biological properties
属性
分子式 |
C15H18N2O2S |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-3-10-20(18,19)17-14-6-4-13(5-7-14)15-11-16-9-8-12(15)2/h4-9,11,17H,3,10H2,1-2H3 |
InChI 键 |
BGFQRQZTMUCCBA-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C=CN=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



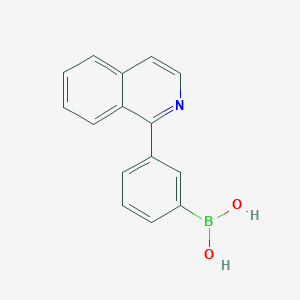
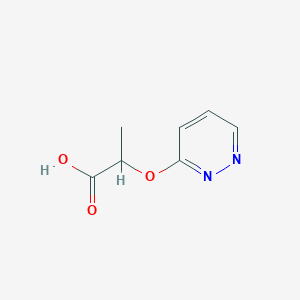
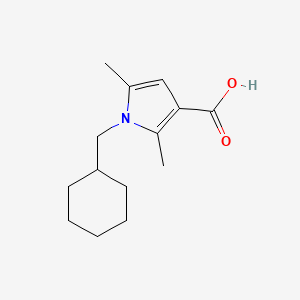
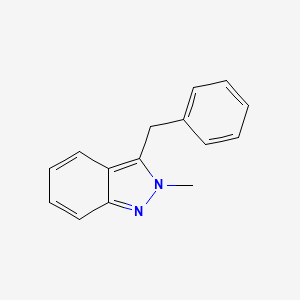
![2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B15356044.png)

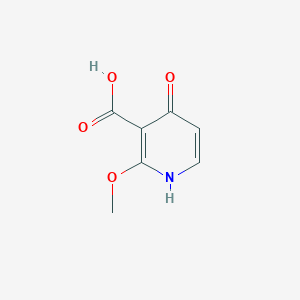
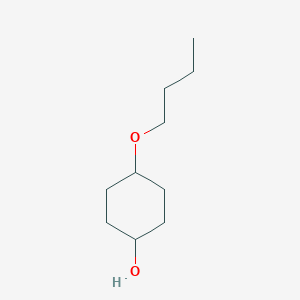
![N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B15356088.png)
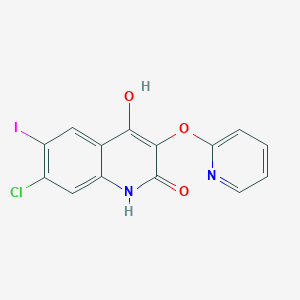
![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
![4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-dimethyl-2,5-Cyclohexadien-1-one](/img/structure/B15356103.png)
